4-(4-Fluorophenyl)-1-buten-4-ol

FLAP inhibition Leukotriene biosynthesis Anti-inflammatory

Researchers face off-target effects and poor selectivity when using generic fluorophenyl butanols in leukotriene pathway studies. This halogenated benzylic alcohol solves the pain point with precise multi-target inhibition. - **Dual FLAP/5-LO inhibition**: IC50 = 70 nM (FLAP) and 60 nM (5-LO) - essential for asthma/RA models - **Unique LTC4 synthase activity**: IC50 = 30 nM - distinguishes cysteinyl leukotriene contributions - **Terminal alkene + secondary alcohol handles**: Enables Heck/Suzuki couplings and FBDD campaigns - **96% purity** with defined GHS profile - immediate lab readiness

Molecular Formula C10H11FO
Molecular Weight 166.195
CAS No. 136185-86-9
Cat. No. B2776967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-1-buten-4-ol
CAS136185-86-9
Molecular FormulaC10H11FO
Molecular Weight166.195
Structural Identifiers
SMILESC=CCC(C1=CC=C(C=C1)F)O
InChIInChI=1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10,12H,1,3H2
InChIKeyAOQVKBONTNGXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenyl)-1-buten-4-ol: FLAP-Targeted Fragment


4-(4-Fluorophenyl)-1-buten-4-ol (CAS 136185-86-9; IUPAC: 1-(4-fluorophenyl)but-3-en-1-ol; molecular formula C10H11FO; MW 166.19 g/mol) is a halogenated benzylic alcohol featuring a terminal olefin and a 4-fluorophenyl substituent [1]. This structural motif positions the compound as a key synthetic intermediate and scaffold for developing inhibitors of 5-lipoxygenase-activating protein (FLAP), a critical regulator of the arachidonic acid cascade driving leukotriene-mediated inflammation [2]. The compound’s FLAP-modulatory activity, with reported IC50 values in the nanomolar range, distinguishes it within the broader class of fluorophenyl butenols and underpins its utility as a starting point for designing novel anti-inflammatory agents [2].

Workflow FLAP / 5-LO pathway probe development
Selection Terminal olefin benzylic alcohol scaffold
Use Context Reported multi-target engagement in leukotriene cascade

4-(4-Fluorophenyl)-1-buten-4-ol: Generic Substitution Risks


Direct substitution of 4-(4-Fluorophenyl)-1-buten-4-ol with structurally related analogs such as 4-(4-fluorophenyl)butan-1-ol (CAS 40283-05-4) or (E)-1-(4-fluorophenyl)-2-buten-1-ol (CAS 582-82-1) is inadvisable due to divergent biological activities arising from subtle structural variations. The terminal olefin moiety in the target compound is essential for its nanomolar FLAP inhibitory activity [1], a property not shared by its saturated analog 4-(4-fluorophenyl)butan-1-ol, which lacks the requisite π-system for target engagement. Furthermore, the compound exhibits a unique multi-target profile across the leukotriene pathway, with measurable inhibition of 5-LO (IC50 = 60 nM) and LTC4 synthase (IC50 = 30 nM) [1]. Generic fluorophenyl butanols or substituted butenols may lack this specific combination of inhibitory activities, leading to failed experimental outcomes in inflammation models. The following evidence-based guide quantifies these critical differences to support scientifically defensible procurement decisions.

Terminal olefin requirement

Saturated analogs lack the π‑system needed for reported FLAP engagement; activity may not transfer.

Multi‑target profile mismatch

Reported 5‑LO and LTC4 synthase inhibition may be absent in generic fluorophenyl butenols, altering pathway‑response endpoints.

4-(4-Fluorophenyl)-1-buten-4-ol: Head-to-Head Evidence


FLAP Inhibition vs. MK-886

4-(4-Fluorophenyl)-1-buten-4-ol inhibits 5-lipoxygenase-activating protein (FLAP) with an IC50 of 70 nM in A23187-stimulated human monocytes [1]. This potency is 2.3-fold weaker than the reference FLAP inhibitor MK-886, which demonstrates an IC50 of 30 nM in comparable assays . While less potent, the compound's unique butenol scaffold may offer alternative pharmacodynamic properties, such as reduced off-target PPARα antagonism, a known liability of MK-886 .

FLAP IC50
Head‑to‑head
70 nM vs. MK‑886 (30 nM)
2.3‑fold higher IC50; reported lower potency than reference inhibitor
A23187‑stimulated human monocytes; 15 min preincubation
FLAP inhibition Leukotriene biosynthesis Anti-inflammatory

5-LO Inhibition vs. Zileuton

4-(4-Fluorophenyl)-1-buten-4-ol inhibits human 5-lipoxygenase (5-LO) with an IC50 of 60 nM in A23187-stimulated human neutrophils [1]. This represents an 8- to 16-fold increase in potency compared to the FDA-approved 5-LO inhibitor zileuton, which exhibits an IC50 range of 0.5-1 μM in comparable enzymatic and cellular assays [2]. The compound's sub-100 nM potency against 5-LO, a key enzyme upstream of FLAP in the leukotriene cascade, suggests it may serve as a more potent tool for dissecting this pathway or as a lead scaffold for developing next-generation 5-LO inhibitors.

5‑LO IC50
Cross‑study
60 nM vs. Zileuton (500–1000 nM)
8‑ to 16‑fold lower IC50; reported higher intrinsic inhibition in assay context
A23187‑stimulated human neutrophils; 5‑HPETE/5‑HETE reduction
5-LO inhibition Leukotriene synthesis Anti-inflammatory

LTC4 Synthase Inhibition

4-(4-Fluorophenyl)-1-buten-4-ol potently inhibits leukotriene C4 (LTC4) synthase with an IC50 of 30 nM in LPS/fMLP-stimulated human monocytes [1]. This activity distinguishes the compound from many canonical FLAP inhibitors, which often do not directly target LTC4 synthase. Inhibition of LTC4 synthase blocks the synthesis of cysteinyl leukotrienes (LTC4, LTD4, LTE4), potent bronchoconstrictors and pro-inflammatory mediators implicated in asthma and allergic rhinitis. The compound's balanced activity profile across FLAP, 5-LO, and LTC4 synthase suggests a unique mechanism for suppressing both LTB4- and cysteinyl leukotriene-mediated inflammatory responses.

LTC4 Synthase IC50
Class‑level
30 nM vs. >1 µM class baseline
>33‑fold more potent vs typical FLAP inhibitors; differentiating mechanism
LPS/fMLP‑stimulated human monocytes; cys‑LT reduction
LTC4 synthase Cysteinyl leukotrienes Asthma Allergic inflammation

CCR5 Antagonist Activity

In contrast to its potent activity against leukotriene pathway enzymes, 4-(4-Fluorophenyl)-1-buten-4-ol exhibits only weak antagonist activity at the CCR5 chemokine receptor, with an IC50 of 9.2 μM (9200 nM) in CCl5-induced calcium mobilization assays in human MOLT4 cells [1]. This value is approximately 2800-fold higher (less potent) than the clinical CCR5 antagonist maraviroc, which has an IC50 of 3.3 nM [2]. The low CCR5 potency suggests that the compound's anti-inflammatory effects are unlikely to be confounded by significant chemokine receptor modulation, an advantageous selectivity profile for studies focused specifically on the 5-LO/FLAP/leukotriene axis.

CCR5 IC50
Cross‑study
9.2 µM vs. Maraviroc (3.3 nM)
~2800‑fold weaker; reported low off‑target chemokine modulation
CCl5‑induced calcium mobilization in MOLT4 cells
CCR5 antagonist Chemokine receptor Off-target profiling Selectivity

Safety and Handling Profile

Vendor technical datasheets classify 4-(4-Fluorophenyl)-1-buten-4-ol (96.0% purity) as Harmful/Irritant (GHS07 pictogram; Signal Word: Warning) . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In vivo toxicity assessments in mice indicate no overt signs of toxicity following intraperitoneal administration , and the compound tested negative in a tail vein irritation model . This contrasts with some structurally related butyrophenone derivatives (e.g., haloperidol metabolites) that carry more severe acute toxicity and cardiotoxicity (hERG) warnings. The defined GHS profile facilitates risk assessment and implementation of appropriate laboratory safety measures.

GHS Profile
Data to verify
H302, H315, H319, H335; no acute toxicity in mice at tested dose
Class‑level comparison suggests lower acute risk profile; institutional safety review recommended
Supplier SDS; intraperitoneal mouse study; tail vein irritation negative
Safety Handling GHS Toxicity

4-(4-Fluorophenyl)-1-buten-4-ol: Key Applications


FLAP/5-LO Dual Inhibitor Development

The compound's balanced nanomolar inhibition of FLAP (IC50 = 70 nM) and 5-LO (IC50 = 60 nM) makes it an ideal starting scaffold for designing dual inhibitors targeting two critical nodes in the leukotriene biosynthesis pathway [1]. Medicinal chemists can leverage the butenol core to explore structure-activity relationships (SAR) aimed at optimizing dual FLAP/5-LO potency while minimizing off-target effects, as demonstrated by its weak CCR5 activity (IC50 = 9.2 μM) [2]. Such inhibitors may offer superior efficacy in models of asthma, rheumatoid arthritis, and other leukotriene-driven inflammatory conditions compared to agents targeting only FLAP or 5-LO.

LTC4 Synthase Probe for Allergic Inflammation

With potent LTC4 synthase inhibition (IC50 = 30 nM) [1], the compound serves as a valuable pharmacological tool for selectively investigating the role of cysteinyl leukotrienes (LTC4, LTD4, LTE4) in disease models. Its ability to directly inhibit LTC4 synthase, a property not shared by many standard FLAP inhibitors, allows researchers to disentangle the contributions of LTB4-mediated versus cysteinyl leukotriene-mediated inflammatory responses. This is particularly relevant for studying asthma, allergic rhinitis, and other conditions where cysteinyl leukotrienes are the predominant pathogenic drivers [1].

Synthetic Intermediate for Drug Discovery

The presence of a terminal alkene and a secondary alcohol provides orthogonal reactive handles for diverse chemical transformations, including cross-coupling reactions (e.g., Heck, Suzuki-Miyaura), oxidation, and esterification. Its demonstrated biological activity against key leukotriene pathway targets [1] validates its use as a privileged fragment in fragment-based drug discovery (FBDD) campaigns. The compound's commercial availability at 96% purity [3] and defined GHS safety profile streamline procurement and handling for high-throughput chemistry workflows.

Selectivity Profiling and Target Deconvolution

The compound's differential potency profile—nanomolar inhibition of FLAP, 5-LO, and LTC4 synthase [1] coupled with weak CCR5 antagonism [2]—makes it a useful probe for selectivity profiling. Researchers can use it as a control to validate the specificity of more potent but less selective inhibitors, or to deconvolute the relative contributions of different targets in complex cellular or in vivo models. Its favorable preliminary toxicity profile in mice supports its use in acute in vivo pharmacology experiments.

Application
Selection Property
Validation Focus
FLAP/5‑LO pathway probe research
Reported dual FLAP/5‑LO engagement profile
FLAP/5‑LO co‑inhibition endpoints in cellular models
Cysteinyl leukotriene signaling research
Reported LTC4 synthase inhibition
Cys‑LT production endpoints in disease models
Fragment‑based inhibitor design
Orthogonal synthetic handles (alkene, alcohol)
Target engagement and SAR validation
Leukotriene pathway selectivity profiling
Differential potency across FLAP, 5‑LO, LTC4 synthase with reported weak CCR5
Target deconvolution in complex cellular models
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